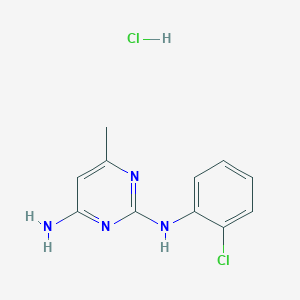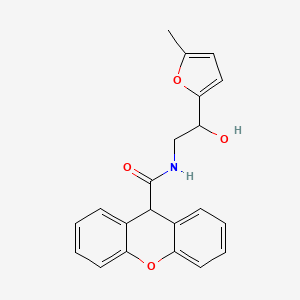
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Furan rings can undergo a variety of reactions, including electrophilic substitution and ring-opening reactions. Xanthenes can also participate in a variety of reactions, depending on the substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule and their arrangement .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Aromatic dicarboxylic acid derivatives, including those related to xanthene structures, have been utilized in synthesizing new organosoluble and optically transparent polyamides. These compounds exhibit high thermal stability, mechanical strength, and low moisture absorption, suggesting potential applications in materials science, particularly for producing strong, flexible, and transparent films. This is facilitated by the solubility of these polyamides in polar aprotic solvents, making them suitable for various industrial applications (Guo et al., 2015).
Biological Activity and Medical Applications
The derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, which share structural similarities with the compound , have been explored for their biological activities. These derivatives have shown potent cytotoxic effects against cancer cell lines and exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. Such findings point to the potential of these compounds in developing new anticancer and antibacterial agents (Phutdhawong et al., 2019).
Corrosion Inhibition in Materials Science
The synthesis and characterization of xanthene derivatives, specifically those involving hydroxy and carboxylic acid functional groups, have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. Theoretical and experimental studies reveal that these compounds can effectively protect mild steel surfaces by adsorption, highlighting their importance in corrosion science and potential applications in protecting industrial materials (Arrousse et al., 2021).
Pharmaceutical Research
Carboxamide derivatives of nucleosides, closely related to the chemical structure , have been identified as potent and selective inhibitors of herpes simplex virus thymidine kinase. This discovery opens avenues for developing new antiviral drugs with high specificity and efficacy against herpes simplex virus, showcasing the potential pharmaceutical applications of such compounds (Martin et al., 2001).
Advanced Polymer Synthesis
Polyimides based on xanthene dianhydrides have been explored for their exceptional thermal and mechanical properties, including high glass transition temperatures and low coefficients of thermal expansion. These characteristics make them suitable for electronic applications, demonstrating the compound's relevance in the synthesis of high-performance polymers for the electronics industry (Trofimenko & Auman, 1994).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-13-10-11-19(25-13)16(23)12-22-21(24)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-11,16,20,23H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJDCDJTKMONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2429841.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2429846.png)
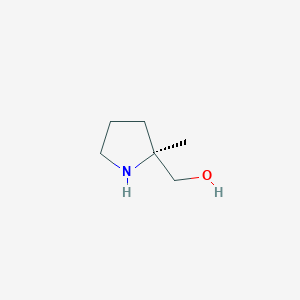
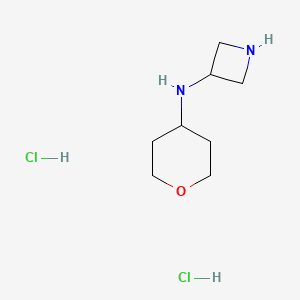
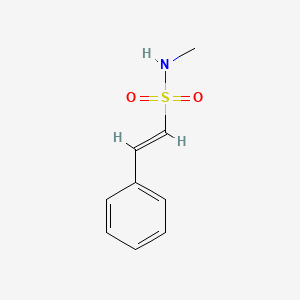

![2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2429855.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2429856.png)

![1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2429858.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
